molecular formula C8H13N3 B1447798 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine CAS No. 185796-74-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

Cat. No.: B1447798
CAS No.: 185796-74-1
M. Wt: 151.21 g/mol
InChI Key: HUQMVCUMAXSLJG-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Scientific Research Applications

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes or receptors, modulating their activity. The methanamine group can also participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanol: This compound has a hydroxyl group instead of a methanamine group.

    5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethanamine: This compound has the methanamine group at a different position on the imidazo[1,2-a]pyridine core.

Uniqueness

5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine is unique due to the specific positioning of the methanamine group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-6-7-2-1-4-11-5-3-10-8(7)11/h3,5,7H,1-2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQMVCUMAXSLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NC=CN2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185796-74-1
Record name 1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 2
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 3
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 4
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 5
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine
Reactant of Route 6
5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine

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